molecular formula C6H8ClN3 B8784718 6-Chloro-5-ethylpyrimidin-4-amine

6-Chloro-5-ethylpyrimidin-4-amine

Cat. No. B8784718
M. Wt: 157.60 g/mol
InChI Key: GFQGRBHYPKIIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-ethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-5-ethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-ethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-5-ethylpyrimidin-4-amine

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6-chloro-5-ethylpyrimidin-4-amine

InChI

InChI=1S/C6H8ClN3/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

GFQGRBHYPKIIRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CN=C1Cl)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Formamidine acetate was reacted with diethyl-ethylmalonate in the presence of sodium ethoxide in dry ethanol to yield 5-ethylpyrimidine-4,6-diol, which was converted to 4,6-Dichloro-5-ethylpyrimidine by POCl3 in the presence of TEA in toluene. 4,6-Dichloro-5-ethylpyrimidine was then reacted with aqueous ammonia in n-butanol at 100° C. to afford 4-amino-5-ethyl-6-chloropyrimidine.
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Synthesis routes and methods II

Procedure details

To a mixture of 4,6-Dichloro-5-ethylpyrimidine (22.5 g, 0.12 mol) in 1-butanol (70 mL) in a 1L glass pressure tube was added aqueous ammonia (26%, 150 mL) at RT. The vessel was sealed and heated to 100° C. for 12 h. The reaction mixture was cooled to RT, the resulted solid was filtered, washed with water (50 mL) and dried under vacuum to afford the titled compound (11.0 g, 55%) as white solid. LCMS: Mass found (M+, 158.0). 1H NMR (400 MHz, CDCl3) 8.02 (s, 1H), 7.10 (bs, 2H), 2.57-2.50 (m, 2H), 1.03-0.99 (m, 3H).
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